molecular formula C8H6BrF2NO2 B15319265 1-(2-Bromoethyl)-4,5-difluoro-2-nitrobenzene

1-(2-Bromoethyl)-4,5-difluoro-2-nitrobenzene

Cat. No.: B15319265
M. Wt: 266.04 g/mol
InChI Key: GSYNJOPIWZJUPB-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-4,5-difluoro-2-nitrobenzene is an organic compound characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-4,5-difluoro-2-nitrobenzene can be synthesized through a multi-step process involving the introduction of bromine, fluorine, and nitro groups onto a benzene ring. One common method involves the bromination of 4,5-difluoro-2-nitrobenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like carbon tetrachloride at elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)-4,5-difluoro-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Bromoethyl)-4,5-difluoro-2-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-4,5-difluoro-2-nitrobenzene involves its interaction with various molecular targets. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively. The compound can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity. The fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with molecular targets .

Comparison with Similar Compounds

  • 1-(2-Bromoethyl)-4-nitrobenzene
  • 1-(2-Bromoethyl)-2,4-difluorobenzene
  • 1-(2-Bromoethyl)-4,5-difluorobenzene

Comparison: 1-(2-Bromoethyl)-4,5-difluoro-2-nitrobenzene is unique due to the presence of both fluorine and nitro groups on the benzene ring. This combination imparts distinct electronic properties and reactivity compared to similar compounds. For example, the presence of fluorine atoms can increase the compound’s stability and resistance to metabolic degradation, making it more suitable for certain applications in medicinal chemistry .

Properties

Molecular Formula

C8H6BrF2NO2

Molecular Weight

266.04 g/mol

IUPAC Name

1-(2-bromoethyl)-4,5-difluoro-2-nitrobenzene

InChI

InChI=1S/C8H6BrF2NO2/c9-2-1-5-3-6(10)7(11)4-8(5)12(13)14/h3-4H,1-2H2

InChI Key

GSYNJOPIWZJUPB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)[N+](=O)[O-])CCBr

Origin of Product

United States

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